2-(3-methylphenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core fused to an octahydropyrrolo[3,4-c]pyrrole bicyclic system, with a 3-methylphenyl ethanone substituent. The octahydropyrrolo-pyrrole moiety may enhance solubility and binding affinity compared to simpler heterocyclic systems. Current research focuses on its synthesis, structural characterization, and preliminary pharmacological profiling.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-14-3-2-4-15(7-14)8-20(27)25-11-16-9-24(10-17(16)12-25)19-6-5-18-22-21-13-26(18)23-19/h2-7,13,16-17H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULCRMPWXDNWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Target Compound : The [1,2,4]triazolo[4,3-b]pyridazine core is a key pharmacophore in BET inhibitors. Its fused bicyclic structure allows for π-π stacking interactions with acetylated lysine residues in bromodomains .
- AZD5153 : Shares the triazolopyridazine core but incorporates a piperidine ring and methoxy group, optimizing BRD4 binding (IC₅₀ < 10 nM). Bivalent binding enhances potency in downregulating c-Myc in xenograft models.
- Compound 6 : Contains a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinone fused to a pyrrolo-thiazolo system. This structural variation shifts activity toward antifungal targets like 14-α-demethylase, as shown in docking studies .
Substituent Effects
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s LogP is estimated to be ~3.5 (higher than AZD5153’s 2.8 due to the octahydropyrrolo-pyrrole), balancing blood-brain barrier penetration and solubility .
- Metabolic Stability : Triazolopyridazine cores generally resist CYP450 oxidation, but the methylphenyl group may introduce susceptibility to demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
